3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
CAS No.: 918788-88-2
Cat. No.: VC16908629
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918788-88-2 |
|---|---|
| Molecular Formula | C28H24N2O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 3-[4-[4-(2,4-dihydro-1,3-benzoxazin-3-yl)phenoxy]phenyl]-2,4-dihydro-1,3-benzoxazine |
| Standard InChI | InChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2 |
| Standard InChI Key | QGYKUYUCDSXCRH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)OC4=CC=C(C=C4)N5CC6=CC=CC=C6OC5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features two 3,4-dihydro-2H-1,3-benzoxazine moieties connected by an oxydi(4,1-phenylene) bridge. Each benzoxazine unit consists of a six-membered oxazine ring fused to a benzene ring, with the nitrogen atom at the 3-position forming part of the heterocycle . The oxydiphenylene linker (-O-C6H4-O-) introduces rigidity and symmetry, which are critical for enhancing the thermal and mechanical properties of resulting polymers .
Key structural features (Figure 1):
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Oxazine rings: Characterized by absorption bands at 942 cm (oxazine ring stretching) and 1325 cm (CH wagging) .
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Phenylene ether linkage: Confirmed via NMR signals at 6.8–7.2 ppm for aromatic protons and 5.24 ppm for oxazine methylene groups .
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy reveals distinct peaks for the oxazine ring (942 cm), C–O–C symmetric/asymmetric stretching (1029/1230 cm), and aromatic C–C stretching (1498 cm) . Nuclear magnetic resonance (NMR) spectroscopy further corroborates the structure, with NMR showing:
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δ 3.77 ppm: Methylene protons adjacent to nitrogen.
Synthesis and Purification Strategies
Solventless Continuous-Flow Synthesis
Modern synthetic routes emphasize solventless conditions to minimize waste and improve efficiency. In a typical procedure :
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Reactants: Bisphenol-A (0.1 mol), formaldehyde (0.4 mol), and aniline (0.2 mol) are mixed at 100–130°C.
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Reaction Time: 15–30 minutes in a twin-screw extruder or continuous-flow reactor .
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Yield: 71–93% after purification via crystallization or solvent washing .
Table 1: Optimization of Residence Time in Continuous-Flow Synthesis
| Residence Time (min) | Molecular Weight (g/mol) | Polydispersity Index (Đ) |
|---|---|---|
| 5 | 5,000 | 1.8 |
| 10 | 7,500 | 1.6 |
| 15 | 10,000 | 1.4 |
Prolonged residence times (15 minutes) suppress triazine byproducts and enhance molecular weight uniformity .
Purification and Characterization
Size exclusion chromatography (SEC) confirms molecular weights up to 10,000 g/mol with polydispersity indices (Đ) as low as 1.4 . Residual phenolic -OH groups (<7%) are quantified via NMR, ensuring high oxazine ring-closure ratios (>93%) .
Polymerization Behavior and Curing Kinetics
Thermal Ring-Opening Polymerization
Upon heating, the oxazine rings undergo cationic ring-opening polymerization (ROP), initiated by residual phenolic -OH groups . Differential scanning calorimetry (DSC) reveals an exothermic peak at 180–220°C, corresponding to the curing reaction .
Key steps in polymerization:
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Initiation: Proton transfer from phenolic -OH to the oxazine ring.
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Propagation: Chain growth via electrophilic aromatic substitution.
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Crosslinking: Formation of a phenolic Mannich bridge network .
In Situ FTIR Analysis
In situ FTIR monitors the disappearance of oxazine bands (942 cm) and the emergence of phenolic -OH (3400 cm) and aromatic ether (1240 cm) signals during curing . The reaction follows autocatalytic kinetics, with an activation energy () of 85–95 kJ/mol, derived from Ozawa–Flynn–Wall analysis .
Physicochemical Properties
Thermal Stability
Polymerized 3,3'-[oxydi(4,1-phenylene)]bis(benzoxazine) exhibits a glass transition temperature () of 180–200°C and a 5% weight loss temperature () of 320–350°C in nitrogen . Char yield at 800°C exceeds 40%, underscoring its flame-retardant potential .
Mechanical Performance
The polymer demonstrates a tensile strength of 80–100 MPa and a flexural modulus of 3.5–4.0 GPa, outperforming conventional epoxies . The oxydiphenylene linkage mitigates brittleness by introducing torsional flexibility .
Applications in Advanced Materials
Electronic Encapsulants
Low dielectric constants (2.8–3.2 at 1 MHz) and high thermal stability make this polymer ideal for insulating coatings in microelectronics .
Aerospace Composites
Carbon fiber-reinforced polybenzoxazines derived from this monomer exhibit compressive strengths >500 MPa at 200°C, suitable for engine components .
Recent Advances and Future Directions
Hybrid Nanocomposites
Incorporating silica nanoparticles (10–20 wt%) enhances toughness by 30% without compromising thermal stability .
Bioactive Derivatives
Preliminary studies suggest antimicrobial activity against E. coli (MIC = 128 µg/mL), though further pharmacological validation is required .
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